molecular formula C10H9F3O3 B7935403 2-(2,2,2-Trifluoroethoxy)phenylacetic acid

2-(2,2,2-Trifluoroethoxy)phenylacetic acid

Cat. No.: B7935403
M. Wt: 234.17 g/mol
InChI Key: JFNJCMQYGJMBSY-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)phenylacetic acid is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenylacetic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)phenylacetic acid typically involves the reaction of phenylacetic acid with 2,2,2-trifluoroethanol. The reaction is often catalyzed by an acid such as sulfuric acid to facilitate the esterification process . The general reaction scheme can be represented as follows:

Phenylacetic acid+2,2,2-Trifluoroethanol2-(2,2,2-Trifluoroethoxy)phenylacetic acid\text{Phenylacetic acid} + \text{2,2,2-Trifluoroethanol} \rightarrow \text{this compound} Phenylacetic acid+2,2,2-Trifluoroethanol→2-(2,2,2-Trifluoroethoxy)phenylacetic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethoxy)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)phenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Uniqueness: 2-(2,2,2-Trifluoroethoxy)phenylacetic acid is unique due to its combination of the trifluoroethoxy group with a phenylacetic acid backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-4-2-1-3-7(8)5-9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNJCMQYGJMBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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